molecular formula C9H14BNO3 B3287931 2-Isopropyl-6-methoxypyridin-3-ylboronic acid CAS No. 848947-84-2

2-Isopropyl-6-methoxypyridin-3-ylboronic acid

Cat. No. B3287931
CAS RN: 848947-84-2
M. Wt: 195.03 g/mol
InChI Key: QDJPBFLSWVIGQY-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methoxypyridin-3-ylboronic acid, also known as IMB, is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a key intermediate in the synthesis of various bioactive compounds and has been used as a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid is not fully understood, but it is believed to act as a boronic acid-based inhibitor of enzymes. Boronic acids have been shown to inhibit various enzymes, including proteases, kinases, and phosphatases. 2-Isopropyl-6-methoxypyridin-3-ylboronic acid has been used as a tool to study the mechanism of action of these enzymes and to develop new inhibitors.
Biochemical and Physiological Effects:
2-Isopropyl-6-methoxypyridin-3-ylboronic acid has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 2-Isopropyl-6-methoxypyridin-3-ylboronic acid has also been shown to have anti-inflammatory and anti-tumor properties. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

2-Isopropyl-6-methoxypyridin-3-ylboronic acid has several advantages for lab experiments. It is a versatile tool for the synthesis of various bioactive compounds and can be used as a ligand for Suzuki-Miyaura coupling reactions. 2-Isopropyl-6-methoxypyridin-3-ylboronic acid is also a boronic acid-based inhibitor of enzymes, making it a valuable tool for studying enzyme activity and developing new inhibitors. However, 2-Isopropyl-6-methoxypyridin-3-ylboronic acid has some limitations, including its low solubility in water and its potential toxicity, which require careful handling and storage.

Future Directions

There are several future directions for the use of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid in scientific research. One direction is the development of new boronic acid-based inhibitors of enzymes using 2-Isopropyl-6-methoxypyridin-3-ylboronic acid as a starting material. Another direction is the use of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid in the synthesis of new bioactive compounds for drug discovery and development. Additionally, the mechanism of action of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid and its biochemical and physiological effects require further investigation to fully understand its potential applications in scientific research.

Scientific Research Applications

2-Isopropyl-6-methoxypyridin-3-ylboronic acid has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It is a valuable tool for the synthesis of various bioactive compounds, including kinase inhibitors, protease inhibitors, and enzyme inhibitors. 2-Isopropyl-6-methoxypyridin-3-ylboronic acid can also be used as a ligand for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and natural products.

properties

IUPAC Name

(6-methoxy-2-propan-2-ylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)9-7(10(12)13)4-5-8(11-9)14-3/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJPBFLSWVIGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203815
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methoxypyridin-3-ylboronic acid

CAS RN

848947-84-2
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848947-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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